5-(Bromomethyl)-3-(3-bromophenyl)isoxazole

Overview

Description

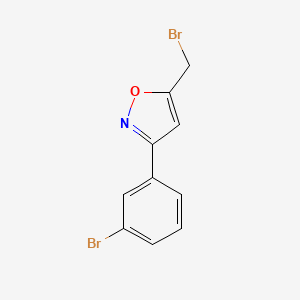

5-(Bromomethyl)-3-(3-bromophenyl)isoxazole (CAS: 51726-03-5) is a brominated isoxazole derivative characterized by dual bromine substitutions: a bromomethyl group at position 5 and a 3-bromophenyl group at position 3 of the isoxazole ring . Its structure combines electrophilic bromine atoms with the rigid isoxazole scaffold, enabling reactivity in cross-coupling reactions and interactions with biological targets like histone deacetylases (HDACs) and glutathione-dependent enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole typically involves the bromination of 3-(3-bromophenyl)isoxazole. One common method is the bromination of the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(3-bromophenyl)isoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the bromine atoms can lead to the formation of the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic Substitution: Formation of azides, thioethers, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated isoxazole derivatives.

Scientific Research Applications

Biological Applications

-

Antimicrobial Properties:

- The compound's bromomethyl group suggests potential use in crop protection formulations due to its antimicrobial properties. Such compounds are often explored for their ability to inhibit pathogens in agricultural settings.

-

Medicinal Chemistry:

- Isoxazole derivatives, including 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole, have been studied for their biological activities against various targets. For instance, compounds with similar structures have shown promise as antiviral agents against filoviruses like Ebola and Marburg . The structure-activity relationship (SAR) studies indicate that modifications to the isoxazole ring can enhance antiviral efficacy .

- Anticancer Activity:

Synthetic Routes

The synthesis of isoxazoles, including this compound, can be achieved through various methods:

- Metal-Free Synthetic Routes: Recent advancements highlight metal-free approaches for synthesizing isoxazoles, which can simplify the process and reduce environmental impact .

- Microwave-Assisted Synthesis: This method has been employed to enhance reaction efficiency and yield when forming isoxazole derivatives .

Case Study 1: Antiviral Activity

A study examined a series of isoxazole derivatives for their ability to inhibit viral entry. Among them, compounds structurally related to this compound were identified as having significant antiviral properties, with IC50 values indicating effective inhibition of viral replication .

Case Study 2: Anticancer Properties

In vitro testing of brominated isoxazoles showed selective cytotoxicity against various cancer cell lines. For instance, a derivative similar to this compound was found to inhibit the growth of lung adenocarcinoma cells effectively . Further studies suggested that structural modifications could enhance these effects.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the isoxazole ring play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Effects

Table 1: Structural and Activity Comparison of Brominated Isoxazoles

- Positional Isomerism: The 3-bromophenyl group in the target compound contrasts with 4-bromophenyl analogs (e.g., 3-(4-bromophenyl)isoxazole), which exhibit stronger glutathione-S-transferase (GST) inhibition (IC50: 0.099 μM vs. This suggests para-substitution enhances enzyme interaction.

- Halogen Type : Replacement of bromine with chlorine (e.g., 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole) reduces electrophilicity and alters bioactivity, favoring antimicrobial over anticancer applications .

Functional Group Variations

Table 2: Impact of Functional Groups on Physicochemical Properties

- Thermal Stability: Hydroxymethyl-substituted analogs (e.g., (3-(4-bromophenyl)isoxazol-5-yl)methanol) exhibit higher melting points (149.5–151.1°C) due to hydrogen bonding, whereas bromomethyl derivatives are likely liquids or low-melting solids .

Enzyme Inhibition

- HDAC Inhibition : While direct data for this compound is lacking, structurally related isoxazole-hydroxamates (e.g., isoxazole-3-hydroxamate) bind HDAC6’s zinc-binding domain, suggesting brominated isoxazoles may act similarly .

- GST/GR Modulation : 3-(4-Bromophenyl)isoxazole shows competitive GST inhibition (IC50: 0.099 μM), but the 3-bromophenyl isomer’s activity remains uncharacterized, highlighting a critical research gap .

Anticancer Potential

- Analog Activity : 5-(3-Bromo-4-hydroxyphenyl)-3-(thiophene-2-yl)isoxazole demonstrates HDAC inhibition and antiproliferative effects in cancer cells, suggesting that bromophenyl-isoxazole hybrids are promising scaffolds .

Biological Activity

5-(Bromomethyl)-3-(3-bromophenyl)isoxazole is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₈Br₂N₄O, with a molecular weight of approximately 316.98 g/mol. The compound features a five-membered isoxazole ring, characterized by the presence of bromomethyl and bromophenyl substituents. These bromine atoms enhance its reactivity, making it a suitable candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antiviral Activity : Isoxazole derivatives have been studied for their ability to inhibit viral entry. For instance, compounds from related structures have demonstrated efficacy against filoviruses, with some showing IC50 values as low as 2.5 μM .

- Antimicrobial Properties : Certain isoxazole derivatives have exhibited antimicrobial activity against various bacterial strains, indicating potential as antibiotic agents .

- Antiproliferative Effects : Some derivatives have shown moderate to good antiproliferative activities against cancer cell lines, suggesting their utility in cancer therapy .

Case Studies and Research Findings

- Antiviral Screening : A study focused on the antiviral properties of isoxazole derivatives identified several compounds that inhibited Ebola glycoprotein-mediated infection in human cells. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing antiviral efficacy .

- Antimicrobial Activity : Research involving the synthesis of new 3,5-disubstituted isoxazoles revealed promising antimicrobial properties. One compound demonstrated an IC50 value of approximately 6 μM against Vibrio harveyi, showcasing its potential as a quorum sensing antagonist .

- Antiproliferative Studies : A series of vicinal diaryl-substituted isoxazoles were synthesized and evaluated for their antiproliferative activities against hepatocellular carcinoma and breast cancer cell lines. The results indicated that certain modifications to the isoxazole structure could significantly enhance biological activity .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| 5-(Bromomethyl)-3-methylisoxazole | 36958-61-9 | Moderate antimicrobial activity |

| 5-Methyl-3,4-diphenylisoxazole | 37928-17-9 | Antiproliferative effects |

| (3-(4-Bromophenyl)isoxazol-5-yl)methanol | 206055-91-6 | Antiviral activity |

| 3-(4-Bromomethyl)phenylisoxazole | 169547-67-5 | Potential anti-inflammatory |

The presence of bromine substituents in these compounds often correlates with enhanced biological activity due to increased reactivity and interaction with biological targets.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare 5-(bromomethyl)-3-(3-bromophenyl)isoxazole?

Answer:

The synthesis typically involves:

- Cyclization of oxime intermediates : Benzaldoxime precursors (e.g., substituted phenyl aldoximes) undergo cyclization with propargyl bromide derivatives to form the isoxazole core. Bromination of the methyl group is achieved using N-bromosuccinimide (NBS) in dichloromethane or via halogen exchange from chloromethyl precursors (e.g., using NaBr in acetone) .

- Selective bromination : Direct bromination at the methyl position using HBr or PBr₃ under controlled conditions ensures regioselectivity. For example, 5-(chloromethyl)-3-(substituted phenyl)isoxazole can be converted to the bromomethyl analog via halogen exchange .

- Purification : Flash chromatography (silica gel, EtOAc/hexanes) or crystallization (ethanol) is used to isolate the compound, with yields typically ranging from 65–86% .

Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Key analytical techniques include:

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (e.g., EI or ESI) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 253.1809) and isotopic patterns consistent with bromine .

- IR spectroscopy : Absorbances near 1265 cm⁻¹ (C-O stretching) and 886 cm⁻¹ (C-Br bending) confirm functional groups .

Q. Advanced: What structure-activity relationships (SAR) govern the biological activity of 3-(3-bromophenyl)isoxazole derivatives?

Answer:

SAR studies reveal:

- Substituent position : The 3-bromophenyl group enhances steric and electronic interactions with enzyme active sites. For example, 3-(4-bromophenyl) analogs show competitive inhibition of glutathione S-transferase (GST) with IC₅₀ = 0.099 µM, while 5-substituted analogs (e.g., 5-(4-chlorophenyl)) are less potent, highlighting positional sensitivity .

- Bromine vs. chlorine : Bromine’s larger atomic radius increases hydrophobic interactions, improving binding affinity. For instance, 3-(4-bromophenyl)isoxazole inhibits GST 1.7× more effectively than its chloro analog .

- Methyl vs. bromomethyl : The bromomethyl group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes like glutathione reductase (GR) .

Q. Advanced: How do researchers resolve contradictions in enzymatic inhibition data for brominated isoxazole derivatives?

Answer:

Contradictions (e.g., conflicting IC₅₀ values) are addressed via:

- Kinetic studies : Lineweaver-Burk plots differentiate competitive (e.g., 3-(4-bromophenyl)isoxazole vs. GST) from uncompetitive inhibition (e.g., 3-(4-chlorophenyl)isoxazole vs. GR). For example, 3-(4-bromophenyl)isoxazole exhibits competitive inhibition (Kᵢ = 0.059 ± 0.20 µM), confirmed by increased Kₘ with unchanged Vₘₐₓ .

- Molecular docking : Simulations (e.g., AutoDock Vina) model interactions between brominated derivatives and enzyme active sites. Hydrophobic pockets in GST preferentially accommodate bromophenyl groups, explaining higher potency .

- Control experiments : Testing under varied pH, temperature, and cofactor conditions isolates artifact signals (e.g., non-specific binding) .

Q. Advanced: What experimental design considerations are critical for optimizing brominated isoxazole derivatives as enzyme inhibitors?

Answer:

Key factors include:

- Substrate specificity : Use human erythrocyte-derived enzymes (e.g., GST, GR) to mimic physiological conditions. Pre-incubate inhibitors with enzymes to assess time-dependent effects .

- Dose-response curves : Test 6–8 concentrations (e.g., 0.01–100 µM) to calculate precise IC₅₀ values. Include positive controls (e.g., ethacrynic acid for GST inhibition) .

- Solvent compatibility : Use DMSO at ≤0.1% to avoid denaturation. Validate activity in aqueous buffers (pH 7.4) .

- Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ > 30 min) to prioritize candidates for in vivo studies .

Q. Advanced: How can researchers leverage computational tools to predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The bromomethyl group shows higher partial positive charge (+0.32 e) than the phenyl bromine (+0.18 e), favoring SN₂ reactions at the methyl position .

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (blue surfaces) to predict attack sites by nucleophiles (e.g., amines, thiols) .

- In silico kinetics : Simulate reaction pathways (e.g., transition state barriers) using Gaussian or ORCA software. For example, activation energy for bromide displacement by NH₃ is ~15 kcal/mol, indicating moderate reactivity .

Properties

IUPAC Name |

5-(bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c11-6-9-5-10(13-14-9)7-2-1-3-8(12)4-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTOWVMASYVELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734734 | |

| Record name | 5-(Bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158735-27-3 | |

| Record name | 5-(Bromomethyl)-3-(3-bromophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158735-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-(3-bromophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.